5-(Piperazin-1-yl)-1H-indazole

5-HT6 receptor serotonin receptor ligands CNS drug discovery

5-(Piperazin-1-yl)-1H-indazole is a critical synthetic intermediate for 5-HT6 receptor antagonist programs. Substituting with 5-aminoindazole or other 5-substituted indazoles results in synthetic dead-ends and pharmacologically inactive final compounds. • Essential scaffold for WAY-255315 (SAM-315) synthesis via sulfonylation at the piperazine nitrogen • Intrinsic 5-HT6 binding affinity (Ki = 0.7 nM) ensures target engagement after functionalization • Free secondary amine enables sulfonylation, alkylation, or acylation for SAR library generation Procure this specific building block to replicate published 5-HT6 antagonist syntheses without route redesign. Suitable for medicinal chemistry, process chemistry, and pharmacological tool compound generation.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 478827-33-7
Cat. No. B1604193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-yl)-1H-indazole
CAS478827-33-7
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C11H14N4/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14)
InChIKeyYTXAVWZKFXHQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperazin-1-yl)-1H-indazole (CAS 478827-33-7): Procurement-Ready Indazole-Piperazine Hybrid Building Block for CNS-Targeted Research


5-(Piperazin-1-yl)-1H-indazole (CAS 478827-33-7, molecular formula C11H14N4, molecular weight 202.26) is a heterocyclic building block featuring a 1H-indazole core substituted at the 5-position with a piperazine moiety . This compound belongs to the broader class of piperazinyl-indazole derivatives, a structural framework that has been extensively investigated for central nervous system (CNS) applications, particularly as ligands for serotonin receptor subtypes including 5-HT6 and 5-HT4 [1]. Its key procurement value lies not in standalone biological potency but in its established role as a critical synthetic intermediate for generating potent and selective 5-HT6 antagonists, including the development candidate WAY-255315 (SAM-315) [2].

Why Generic 5-Substituted Indazole Analogs Cannot Replace 5-(Piperazin-1-yl)-1H-indazole in 5-HT6 Antagonist Synthesis


Substituting 5-(Piperazin-1-yl)-1H-indazole with alternative 5-substituted indazole analogs (e.g., 5-aminoindazole, 5-hydroxyindazole, or 5-bromoindazole) fundamentally alters synthetic trajectory and target receptor pharmacology. The piperazine moiety at the 5-position is not an interchangeable solubilizing group—it is a pharmacophoric element essential for high-affinity binding to the 5-HT6 receptor . Structure-activity relationship (SAR) studies on 5-piperazinyl-3-sulfonylindazoles demonstrate that the 5-piperazine substitution pattern directly enables picomolar-to-nanomolar 5-HT6 binding, whereas compounds lacking this specific substitution exhibit orders-of-magnitude reduced affinity or complete loss of target engagement [1]. Furthermore, the free secondary amine of the piperazine ring provides the sole chemically addressable handle for subsequent sulfonylation, alkylation, or acylation to generate functional 5-HT6 antagonists; alternative 5-substituents lack this synthetic versatility [2]. Procurement decisions that substitute this compound with cheaper, more readily available indazole derivatives will result in synthetic dead-ends and pharmacologically inactive final products.

5-(Piperazin-1-yl)-1H-indazole (CAS 478827-33-7): Quantitative Comparative Evidence for Scientific Procurement Decisions


5-HT6 Receptor Binding Affinity: Direct Comparison of Core Scaffold vs. Functionalized Derivative

The unsubstituted core scaffold 5-(piperazin-1-yl)-1H-indazole demonstrates high intrinsic binding affinity for the 5-HT6 receptor with a Ki value of 0.7 nM (700 pM) . This affinity is within the same order of magnitude as the fully elaborated clinical candidate WAY-255315 (3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole), which exhibits a Ki of 1.0 nM against human 5-HT6 receptor [1]. The retention of high-affinity binding in the unadorned core scaffold validates its procurement value as a validated starting point for SAR exploration—functionalization at the 3-position or N1-position can be performed without concern that the core lacks intrinsic target engagement. In contrast, 3-substituted piperazinyl indazole analogs (e.g., 3-(piperazin-1-yl)-1H-indazole) exhibit a different pharmacological profile, with mutagenicity liabilities identified in Ames assays when the piperazine is attached at the 3-position rather than the 5-position [2].

5-HT6 receptor serotonin receptor ligands CNS drug discovery receptor binding affinity

Synthetic Utility as WAY-255315 (SAM-315) Precursor: Documented Intermediate in 5-HT6 Clinical Candidate Synthesis

5-(Piperazin-1-yl)-1H-indazole is the direct synthetic precursor to WAY-255315 (also designated SAM-315), a 5-HT6 antagonist that advanced to clinical evaluation for cognitive disorders [1]. The synthetic route disclosed in peer-reviewed medicinal chemistry literature and patent filings involves sulfonylation of the free piperazine nitrogen of 5-(piperazin-1-yl)-1H-indazole with naphthalene-1-sulfonyl chloride to generate the target compound [2]. Alternative starting materials for 5-piperazinyl-3-sulfonylindazole synthesis are not documented—no other commercially available indazole derivative can serve as a direct substitute for this specific transformation. The compound's documented use in generating a clinical-stage candidate provides procurement justification that extends beyond speculative or exploratory applications.

synthetic intermediate 5-HT6 antagonist WAY-255315 SAM-315 medicinal chemistry

Regioisomeric Selectivity: 5-Position vs. 3-Position Piperazinyl Indazole Safety Profile Comparison

The position of piperazine substitution on the indazole core fundamentally determines metabolic and toxicological fate. Studies on piperazinyl indazole-containing compounds reveal that 3-piperazinyl indazole derivatives (e.g., compound 3a) exhibit promutagenic activity in the Ames assay with Salmonella typhimurium TA98 in the presence of rat liver S9 metabolic activation [1]. This mutagenicity is linked to P450-mediated N-deindazolation (loss of the indazole ring), a metabolic pathway that proceeds via a reactive oxaziridine intermediate [2]. The 5-piperazinyl indazole scaffold (the target compound) avoids this specific metabolic vulnerability because the 3-position remains unsubstituted and lacks the heteroatom bond that serves as the prerequisite for N-deindazolation [3]. This regioisomeric distinction carries direct procurement implications: 3-piperazinyl indazole analogs present an intrinsic metabolic liability that the 5-substituted isomer does not share.

metabolic stability mutagenicity regioisomer Ames assay drug safety

Computed Physicochemical Properties: LogP and Polar Surface Area Comparison with Common Heterocyclic Building Blocks

5-(Piperazin-1-yl)-1H-indazole possesses a calculated LogP of 0.71 and a polar surface area (PSA) of 43.95 Ų . These physicochemical parameters place the compound within the favorable range for CNS drug candidates (LogP typically 1-4, PSA < 90 Ų for blood-brain barrier penetration) while maintaining sufficient aqueous solubility for synthetic manipulations [1]. In comparison to 5-aminoindazole (LogP approximately 1.2-1.5, PSA ~55 Ų), the target compound offers lower lipophilicity and reduced hydrogen-bonding capacity due to the piperazine ring replacing the primary amine. When compared to 5-bromoindazole (LogP ~2.5-3.0, PSA ~30 Ų), the target compound provides a more balanced polarity profile suitable for aqueous reaction conditions without sacrificing synthetic handle availability.

physicochemical properties LogP polar surface area CNS drug-likeness drug design

5-(Piperazin-1-yl)-1H-indazole (CAS 478827-33-7): Validated Research and Industrial Application Scenarios


CNS Drug Discovery: 5-HT6 Antagonist Lead Generation and SAR Exploration

Medicinal chemistry teams pursuing 5-HT6 receptor antagonists for cognitive enhancement, Alzheimer's disease, or schizophrenia research should procure 5-(piperazin-1-yl)-1H-indazole as a core scaffold. The compound's intrinsic 5-HT6 affinity (Ki = 0.7 nM) ensures that functionalization at the 3-position, N1-position, or piperazine nitrogen will retain meaningful target engagement. This scaffold has been validated in the synthesis of WAY-255315 (SAM-315), a clinical-stage 5-HT6 antagonist [1]. Procurement of this specific compound enables rapid generation of sulfonamide, amide, or alkylated derivatives for SAR studies without the need to establish baseline target affinity de novo.

Synthetic Intermediate for Clinical Candidate Analogs

Process chemistry and CRO laboratories tasked with synthesizing analogs of WAY-255315 or related 5-piperazinyl-3-sulfonylindazole compounds require 5-(piperazin-1-yl)-1H-indazole as the essential late-stage intermediate. The compound serves as the direct precursor for sulfonylation with naphthalene-1-sulfonyl chloride or substituted arylsulfonyl chlorides . This application is documented in both peer-reviewed medicinal chemistry literature and Wyeth patent filings [1]. Alternative indazole starting materials cannot replicate this synthetic sequence without substantial route redesign, making this compound a non-substitutable procurement item for any laboratory replicating published 5-HT6 antagonist syntheses.

Serotonin Receptor Tool Compound Synthesis

Academic and industrial pharmacology laboratories investigating serotonin receptor subtype selectivity may procure 5-(piperazin-1-yl)-1H-indazole to generate tool compounds for target validation studies. The piperazine nitrogen provides a versatile synthetic handle for attaching fluorophores, biotin tags, or photoaffinity labels while retaining the indazole core's 5-HT6 receptor recognition elements . This application is supported by the compound's documented 5-HT6 binding affinity and the extensive patent literature describing functionalized derivatives as 5-HT6 ligands [1].

Comparative Metabolism and Safety Profiling of Indazole Regioisomers

Drug metabolism and pharmacokinetics (DMPK) laboratories conducting comparative safety assessments of heterocyclic building blocks may use 5-(piperazin-1-yl)-1H-indazole as a benchmark 5-substituted piperazinyl indazole reference compound. The contrasting metabolic and mutagenicity profiles between 5-piperazinyl indazoles and 3-piperazinyl indazoles provide a case study for evaluating regioisomer-dependent toxicity in early-stage drug discovery. Procurement of the 5-substituted isomer enables side-by-side comparison with the 3-substituted analog in Ames assays, microsomal stability studies, and P450 inhibition profiling to inform scaffold selection decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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